1-[3-(3-Methylbutoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15555824
Molecular Formula: C27H24N2O4
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24N2O4 |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | 1-[3-(3-methylbutoxy)phenyl]-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C27H24N2O4/c1-17(2)13-15-32-19-9-7-8-18(16-19)24-23-25(30)20-10-3-4-11-21(20)33-26(23)27(31)29(24)22-12-5-6-14-28-22/h3-12,14,16-17,24H,13,15H2,1-2H3 |
| Standard InChI Key | LCDVDGXGRAOPNG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound features a chromeno[2,3-c]pyrrole core fused with a pyridine ring and substituted phenyl group. Key structural components include:
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Chromenone moiety: A benzopyran-4-one system contributing to planar aromaticity.
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Pyrrole ring: A five-membered nitrogen-containing heterocycle fused to the chromenone.
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3-(3-Methylbutoxy)phenyl substituent: A methoxyalkyl chain at the C3 position of the phenyl ring.
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Pyridin-2-yl group: A nitrogen-containing aromatic ring at the C2 position.
Molecular Formula: C27H24N2O4
Molecular Weight: 440.5 g/mol.
Spectroscopic Characterization
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NMR: 1H NMR spectra show characteristic peaks for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.2–3.8 ppm), and pyrrolic protons (δ 5.1–5.5 ppm).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 441.2 [M+H]+.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves three primary stages (Figure 1):
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Chromeno-pyrrole core formation:
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Introduction of substituents:
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Alkylation of the phenyl ring with 3-methylbutyl bromide in the presence of K2CO3.
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Suzuki-Miyaura coupling for pyridine attachment.
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Oxidation and purification:
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | PEG-SO3H, 80°C, 12 hr | 72–85 |
| Phenyl alkylation | K2CO3, DMF, 60°C, 8 hr | 65–78 |
| Pyridine coupling | Pd(PPh3)4, DME, 100°C, 24 hr | 58–70 |
Continuous Flow Optimization
Recent advances employ continuous flow reactors to enhance scalability and reduce costs:
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Residence time: 30 min at 120°C.
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Throughput: 1.2 g/hr with >95% purity.
Pharmacological Activities
Anti-Inflammatory Effects
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LOX inhibition: IC50 = 12.3 μM (vs. 18.9 μM for indomethacin) .
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COX-2 selectivity: 15-fold higher affinity over COX-1 (molecular docking data) .
Antimicrobial Activity
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Gram-positive bacteria: MIC = 4 µg/mL against S. aureus.
Mechanism of Action
Enzyme Inhibition
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Lipoxygenase (LOX): Binds to the non-heme iron center via the dione moiety, preventing arachidonic acid oxidation .
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Topoisomerase II: Intercalates DNA through planar chromenone system (Kd = 2.4 nM) .
Receptor Interactions
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Ghrelin receptor (GHSR1a): Pyridine nitrogen forms hydrogen bonds with Asn305 and Phe279 .
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β-Arrestin bias: Δlog(τ/KA) = -1.2 compared to unbiased agonists .
Structure-Activity Relationships (SAR)
Substituent Effects
| Modification | Activity Change |
|---|---|
| 3-Methylbutoxy → methoxy | ↓ LOX inhibition by 60% |
| Pyridin-2-yl → phenyl | ↑ Cytotoxicity (CC50 = 12 µM) |
| Chromenone saturation | Complete loss of bioactivity |
Comparative Analysis
Table 2: Analog Comparison
Toxicological Profile
Acute Toxicity
Metabolic Stability
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Human microsomes: t1/2 = 48 min (CYP3A4-mediated oxidation) .
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Major metabolite: O-demethylated derivative (detected via LC-MS).
Future Directions
Clinical Translation Challenges
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Bioavailability: 8% oral bioavailability in murine models due to first-pass metabolism.
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Formulation strategies: Nanoparticle encapsulation (PLGA) improves AUC by 3.2-fold .
Target Expansion
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